N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95%
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Description
N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% is 238.04121336 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-Methyl-3-oxazol-5-yl-benzenesulfonamide, also known as MFCD34168866, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. hCA II is one of the fourteen forms of human α carbonic anhydrases.
Mode of Action
MFCD34168866 acts as an isoform-selective inhibitor of hCA II . It binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that the compound has a high affinity for hCA II, thus selectively inhibiting this isoform over others.
Biochemical Analysis
Biochemical Properties
N-Methyl-3-oxazol-5-yl-benzenesulfonamide has been found to interact with human carbonic anhydrases (hCAs), enzymes involved in many important physiological and pathological processes . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Cellular Effects
The effects of N-Methyl-3-oxazol-5-yl-benzenesulfonamide on cells are primarily related to its interaction with carbonic anhydrases. By inhibiting these enzymes, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Methyl-3-oxazol-5-yl-benzenesulfonamide exerts its effects through binding interactions with biomolecules, specifically human carbonic anhydrases. This leads to enzyme inhibition, which can result in changes in gene expression .
Metabolic Pathways
Given its interaction with carbonic anhydrases, it may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-methyl-3-(1,3-oxazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYHJAGKIGCPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.